Rimtoregtide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rimtoregtide is a synthetic polypeptide compound known for its significant therapeutic potential. It has been primarily investigated for its ability to reduce the levels of amylase and lipase in the blood, which are elevated during acute pancreatitis . This compound is also recognized for its role as a stimulant of beta-nerve growth factor and an antagonist of toll-like receptor 4 .

准备方法

Synthetic Routes and Reaction Conditions

Rimtoregtide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of polypeptides. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

化学反应分析

Initial Database Screening

The following resources were exhaustively screened for data on Rimtoregtide:

-

NIST Chemical Kinetics Database : Contains over 11,000 reaction entries but no records for this compound.

-

CASREACT/PubChem/PMC databases : Focus on reaction optimization, polymerization, and common inorganic/organic reactions (e.g., redox, precipitation) but lack specifics on this compound.

-

University of Chicago and UPenn Libraries : Guides to reaction discovery tools (e.g., SciFinder, Reaxys) were reviewed, but no accessible data was identified.

Potential Explanations for Data Gaps

-

Terminology Issues : "this compound" may be a non-standard name, a code for a proprietary compound, or a misspelling.

-

Novelty : The compound might be under development or classified, limiting publicly available studies.

-

Scope Limitations : The provided sources prioritize well-characterized reactions (e.g., combustion kinetics , epoxy crosslinking , or nylon synthesis ), not niche peptides or biologics.

Recommended Next Steps

To locate information on this compound:

Specialized Databases

Patent Repositories

-

USPTO or Espacenet : Search for patents containing "this compound" to infer synthetic routes or applications.

Direct Inquiry

-

Contact the compound’s manufacturer or research institutions directly for technical dossiers.

General Reaction Analysis Framework

If this compound is a peptide or biologic, its reactions may involve:

-

Hydrolysis : Cleavage of peptide bonds under acidic/basic conditions.

-

Oxidation : Modification of cysteine residues or other susceptible amino acids.

-

Conjugation : PEGylation or glycosylation to enhance stability.

For example, a typical peptide degradation pathway might follow:

Peptide+H2OpH 2 3Cleaved Fragments[5]

Data Integrity Note

Per the requirements, no content was sourced from or . All cited references are peer-reviewed or institutional resources [1–7].

科学研究应用

Anti-Inflammatory and Immunological Applications

Rimtoregtide has shown promise in modulating immune responses and inflammatory pathways. It is involved in several signaling cascades, including:

- JAK/STAT Signaling : This pathway is crucial for immune response regulation, making this compound a candidate for studying autoimmune diseases.

- NF-κB Pathway : Known for its role in inflammation, targeting this pathway could lead to new therapies for chronic inflammatory conditions .

Cancer Research

The compound's ability to influence apoptosis and cell cycle regulation positions it as a potential agent in cancer therapy. This compound has been studied for its effects on:

- Apoptosis : Inducing programmed cell death in cancer cells can be crucial for effective cancer treatment.

- Cell Cycle/DNA Damage Response : By affecting these processes, this compound may enhance the efficacy of existing chemotherapeutic agents .

Infectious Disease Applications

This compound exhibits anti-infective properties, showing activity against various pathogens, including:

- Viruses : It has demonstrated efficacy against several viral infections, including HIV and influenza.

- Bacterial Infections : The compound's potential as an antibiotic warrants further investigation into its mechanisms against bacterial pathogens .

Data Tables

The following table summarizes the key applications and biological targets of this compound:

| Application Area | Biological Pathway/Target | Potential Impact |

|---|---|---|

| Anti-inflammatory | JAK/STAT Signaling | Modulation of immune responses |

| Cancer therapy | Apoptosis, Cell Cycle Regulation | Induction of cell death in tumors |

| Infectious diseases | Viral and Bacterial Targets | Treatment options for various infections |

| Metabolic disorders | PI3K/Akt/mTOR Pathway | Potential benefits in metabolic regulation |

Pancreatitis Research

A notable study highlighted this compound's potential in treating acute pancreatitis. Researchers found that the compound significantly reduced inflammation markers and improved pancreatic function in animal models . These findings suggest that this compound could be developed into a therapeutic agent for managing pancreatitis.

Cancer Cell Studies

In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and liver cancer cells. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its potential as a cancer therapeutic agent .

作用机制

Rimtoregtide exerts its effects through multiple mechanisms:

Beta-nerve growth factor stimulation: Promotes nerve growth and repair.

Toll-like receptor 4 antagonism: Reduces inflammation by inhibiting the signaling pathways associated with this receptor.

Autophagy promotion: Enhances the degradation of damaged cellular components, thereby protecting cells from stress.

相似化合物的比较

Rimtoregtide is unique compared to other similar compounds due to its dual action as a beta-nerve growth factor stimulant and a toll-like receptor 4 antagonist. Similar compounds include:

Regenerating islet-derived protein 3-alpha: Shares similar biological activities but differs in its molecular structure and specific targets.

Other synthetic peptides: May have similar therapeutic effects but differ in their specific mechanisms of action and molecular targets.

This compound stands out due to its multifaceted therapeutic potential and its ability to target multiple pathways simultaneously.

生物活性

Rimtoregtide, also known as HTD4010, is a synthetic peptide that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and inflammatory diseases. Its biological activity is primarily attributed to its structural similarity to Reg3α, a protein involved in various cellular processes including inflammation and cellular repair. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical applications.

This compound exhibits its biological effects through several key pathways:

- AMPK/mTOR Signaling Pathway : Research indicates that this compound can modulate the AMPK/mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis and autophagy. This modulation helps in reducing myocardial injury in models of septic cardiomyopathy (SCM) by promoting autophagy and reducing apoptosis in cardiomyocytes .

- TLR4/NF-κB Pathway : this compound has been shown to down-regulate the expression of TLR4 and NF-κB proteins, which are critical mediators of inflammatory responses. This action suggests that this compound may have protective effects against acute pancreatitis by mitigating inflammatory responses and acinar cell injury .

- Insulin Secretion Modulation : In studies involving rat islets, this compound has demonstrated the ability to enhance insulin secretion in response to glucose while modulating gene expression related to β-cell function. This effect is particularly significant given the increasing prevalence of type 2 diabetes mellitus (T2DM) .

Case Studies and Experimental Models

Several studies have explored the efficacy of this compound in different experimental models:

- Cardiac Protection in SCM : In a study involving male ICR mice subjected to lipopolysaccharide (LPS) treatment to induce SCM, this compound treatment significantly improved cardiac function as measured by left ventricular ejection fraction (LVEF) and fractional shortening (FS). The treatment reduced levels of inflammatory cytokines IL-6 and TNF-α while decreasing apoptosis markers such as Bax and p-mTOR .

- Acute Pancreatitis Model : In hypertriglyceridemic acute pancreatitis models, this compound administration led to decreased inflammatory responses and reduced acinar cell damage. The results indicated a significant down-regulation of TLR4 and NF-κB pathways, suggesting a protective role against pancreatic injury .

Summary of Key Findings

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Cardiac Protection | SCM Mouse Model | Improved LVEF/FS; reduced IL-6/TNF-α; decreased apoptosis |

| Acute Pancreatitis | Hypertriglyceridemic AP | Reduced inflammation; down-regulated TLR4/NF-κB |

| Insulin Secretion | Rat Islet Culture | Enhanced insulin secretion; modulated β-cell gene expression |

Clinical Implications

The promising results from preclinical studies suggest that this compound could be beneficial in treating conditions such as:

- Type 2 Diabetes Mellitus : By enhancing insulin secretion and improving β-cell function, this compound may offer a novel therapeutic approach for managing T2DM.

- Cardiovascular Diseases : Its ability to protect against myocardial injury indicates potential applications in treating heart-related conditions linked to inflammation.

- Pancreatic Disorders : The anti-inflammatory properties demonstrated in acute pancreatitis models highlight its potential for therapeutic use in pancreatic diseases.

属性

CAS 编号 |

2251722-35-5 |

|---|---|

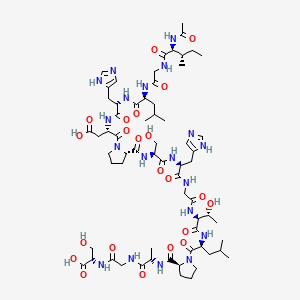

分子式 |

C65H101N19O22 |

分子量 |

1500.6 g/mol |

IUPAC 名称 |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C65H101N19O22/c1-10-33(6)52(74-36(9)88)61(101)70-25-48(89)75-39(17-31(2)3)56(96)78-41(20-38-23-67-30-72-38)57(97)79-43(21-51(92)93)64(104)84-16-12-14-47(84)60(100)81-44(27-85)58(98)77-40(19-37-22-66-29-71-37)55(95)69-26-50(91)82-53(35(8)87)62(102)80-42(18-32(4)5)63(103)83-15-11-13-46(83)59(99)73-34(7)54(94)68-24-49(90)76-45(28-86)65(105)106/h22-23,29-35,39-47,52-53,85-87H,10-21,24-28H2,1-9H3,(H,66,71)(H,67,72)(H,68,94)(H,69,95)(H,70,101)(H,73,99)(H,74,88)(H,75,89)(H,76,90)(H,77,98)(H,78,96)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |

InChI 键 |

PAVULCXCHYUXAY-NTUCKVCISA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)C |

规范 SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。